molecular formula C18H22N4O3 B2910457 N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide CAS No. 1797331-09-9

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2910457
CAS No.: 1797331-09-9
M. Wt: 342.399
InChI Key: CGLVXOYKQBHGQB-UHFFFAOYSA-N
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Description

N-((2-Morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for investigational purposes. Its structure incorporates a morpholinopyrimidine scaffold, a motif frequently identified in the development of targeted protein kinase inhibitors . Similar structures have been explored as selective and efficacious inhibitors in oncology research, particularly targeting pathways in RAS mutant cancers . The integration of the phenoxypropanamide group further enhances its potential as a versatile intermediate or lead compound for the synthesis of novel molecules with modulated biological activity. Research into analogous compounds featuring the morpholine and picolinamide groups has demonstrated potent antiproliferative activities against human cancer cell lines, such as HCT116 (colon carcinoma), by suppressing angiogenesis and inducing apoptosis and necrosis in cancerous cells . The structural features of this compound suggest a potential research application in studying signal transduction pathways and developing new therapeutic agents for proliferative diseases. This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14(25-16-5-3-2-4-6-16)17(23)20-13-15-7-8-19-18(21-15)22-9-11-24-12-10-22/h2-8,14H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLVXOYKQBHGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC=C1)N2CCOCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Morpholinopyrimidine Core: The synthesis begins with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of appropriate pyrimidine derivatives with morpholine under controlled conditions.

    Attachment of the Phenoxypropanamide Group: The next step involves the introduction of the phenoxypropanamide group. This is typically done by reacting the morpholinopyrimidine intermediate with a suitable phenoxypropanamide derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced amine or alcohol derivatives.

Scientific Research Applications

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholinopyrimidine Derivatives

The following compounds share the morpholinopyrimidine core but differ in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-((2-Morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide (Target Compound) C₁₈H₂₂N₄O₃ 342.40 2-Phenoxypropanamide
3-Cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide C₁₉H₂₉N₄O₂ 357.47 Cyclohexylpropanamide
2-Methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide C₁₃H₂₀N₄O₃ 292.33 Methoxyacetamide

Key Observations :

  • The cyclohexylpropanamide analog (C₁₉H₂₉N₄O₂) exhibits increased molecular weight and hydrophobicity compared to the target compound, which may reduce aqueous solubility but enhance membrane permeability .
  • Its smaller size could improve metabolic stability .
Piperidine and Heterocyclic Analogs

Compounds with alternative heterocycles or substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 Piperidine core, N-phenyl substitution
4-(1,2,3-Thiadiazole-4-carbonyl)morpholine 2-(4-chlorophenoxy)propanamide C₁₆H₁₇ClN₄O₄S 396.85 Thiadiazole-carbonyllinked to morpholine

Key Observations :

  • The piperidine-based compound (C₁₆H₂₄N₂O₂) replaces the morpholinopyrimidine core with a piperidine ring, reducing nitrogen content and altering electronic properties. The N-phenyl group may enhance lipophilicity .
  • The thiadiazole-morpholine hybrid (C₁₆H₁₇ClN₄O₄S) introduces a sulfur-containing heterocycle, which could confer unique binding interactions (e.g., hydrogen bonding via sulfur) and increase molecular weight .
Phenoxypropanamide Variants

Compounds with modified phenoxypropanamide groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications
N-(prop-2-en-1-yl)-2-[4-(1,2,3,6-tetrahydropyridin-4-yl)phenoxy]propanamide C₁₇H₂₂N₂O₂ 286.37 Allyl group, tetrahydropyridine
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide C₁₉H₂₁ClN₆O₂ 400.90 Chlorophenoxy, pyrazole-pyrimidine

Key Observations :

  • The chlorophenoxy-pyrimidine analog (C₁₉H₂₁ClN₆O₂) introduces a chlorine atom and pyrazole group, which may enhance halogen bonding and metabolic stability .

Data Table: Comparative Analysis

Compound Core Structure Substituents Molecular Weight Polarity (Predicted)
This compound Morpholinopyrimidine 2-Phenoxypropanamide 342.40 Moderate
3-Cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide Morpholinopyrimidine Cyclohexylpropanamide 357.47 Low
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidine N-Phenylpropanamide 276.38 Moderate
4-(1,2,3-Thiadiazole-4-carbonyl)morpholine 2-(4-chlorophenoxy)propanamide Morpholine-Thiadiazole Chlorophenoxypropanamide 396.85 High

Biological Activity

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H19_{19}N3_{3}O2_{2}
  • Molecular Weight : 273.33 g/mol

The presence of the morpholinopyrimidine moiety is significant for its biological interactions, particularly in targeting specific cellular pathways.

This compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival.

  • Inhibition of Microtubule Polymerization : Similar to other compounds that affect microtubule dynamics, this compound may inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division. Studies have shown that related compounds with similar structures can disrupt microtubule formation and lead to apoptosis in cancer cells .
  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. The mechanism involves inducing cell cycle arrest and promoting apoptosis through caspase activation .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Induction of apoptosis
U937 (Leukemia)3.0Microtubule destabilization
A549 (Lung Cancer)7.5Cell cycle arrest

These findings indicate that the compound's effectiveness varies across different cancer types, suggesting a selective action mechanism.

Structure-Activity Relationship (SAR)

Research has focused on establishing SAR for derivatives of this compound. Modifications to the phenoxy group have been shown to enhance potency:

  • Para-substituted Phenoxy Derivatives : These derivatives displayed increased activity against cancer cell lines compared to their meta or ortho counterparts.
  • Morpholine Ring Modifications : Alterations in the morpholine ring structure can significantly influence binding affinity and biological efficacy.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: Mechanistic Insights

In another study, molecular docking simulations were performed to understand the binding interactions between this compound and tubulin. The results suggested that it binds at the colchicine site on tubulin, thereby inhibiting polymerization effectively .

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